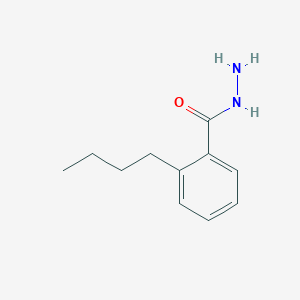

Butyl benzhydrazide

CAS No.:

Cat. No.: VC13999407

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2O |

|---|---|

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | 2-butylbenzohydrazide |

| Standard InChI | InChI=1S/C11H16N2O/c1-2-3-6-9-7-4-5-8-10(9)11(14)13-12/h4-5,7-8H,2-3,6,12H2,1H3,(H,13,14) |

| Standard InChI Key | VBGPEGUCOQNWBK-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1=CC=CC=C1C(=O)NN |

Introduction

Chemical Identity and Nomenclature

Butyl benzhydrazide (CAS: 43100-38-5) is characterized by a benzohydrazide backbone substituted with a tert-butyl group at the para position of the benzene ring. Its IUPAC name is 4-tert-butylbenzohydrazide, and it is alternatively termed:

The tert-butyl group enhances the compound’s lipophilicity, influencing its solubility and reactivity in synthetic applications .

Synthesis and Manufacturing

Synthetic Routes

Butyl benzhydrazide is typically synthesized via a two-step process:

-

Esterification: 4-tert-Butylbenzoic acid is refluxed with methanol in the presence of concentrated sulfuric acid to yield methyl 4-tert-butylbenzoate .

-

Hydrazide Formation: The ester intermediate reacts with hydrazine hydrate in methanol, producing the target hydrazide .

Reaction Scheme:

This method achieves yields exceeding 80%, with purity confirmed via melting point (127–131°C) and spectroscopic data .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 192.26 g/mol | |

| Melting Point | 127–131°C | |

| Density | 1.046 g/cm³ (predicted) | |

| Solubility | Soluble in methanol | |

| pKa | 12.82 ± 0.10 (predicted) |

The compound is a white crystalline solid stable under inert storage conditions (-20°C) . Its solubility in polar aprotic solvents facilitates its use in Schlenk techniques for metal complex synthesis .

Structural Characterization

Spectroscopic Analysis

-

IR Spectroscopy: Key peaks include at 3444 cm⁻¹, at 1634 cm⁻¹, and at 1568 cm⁻¹, confirming the hydrazide and tert-butyl functionalities .

-

: Signals at δ 7.90–7.31 ppm correspond to aromatic protons, while δ 1.43 ppm represents the tert-butyl methyl groups. The hydrazide NH protons appear at δ 12.46 ppm .

-

ESI-MS: Molecular ion peaks at m/z 343 ([M+H]⁺) and 365 ([M+Na]⁺) align with the theoretical mass .

Applications in Medicinal Chemistry

Urease Inhibition

Derivatives of butyl benzhydrazide, such as N′-benzylidene-4-(tert-butyl)benzohydrazides, demonstrate potent urease inhibitory activity (IC₅₀ = 13.33–251.74 µM). Compounds 6 and 25 outperformed thiourea (IC₅₀ = 21.14 µM), with electron-donating substituents enhancing activity . Molecular docking revealed interactions with urease active-site residues, validating their mechanism .

Anticancer Agents

Benzohydrazide derivatives containing dihydropyrazole moieties exhibit EGFR kinase inhibition (IC₅₀ = 0.08 µM for compound H20) and antiproliferative effects against A549, MCF-7, HeLa, and HepG2 cell lines (IC₅₀ = 0.15–0.46 µM) . These findings highlight the scaffold’s potential in oncology drug development.

Metal Complexation

Butyl benzhydrazide forms stable complexes with transition metals (Cu, Ni, Co, Mn), which are studied for their catalytic and antimicrobial properties. For example, Cu(II) complexes show moderate activity against Staphylococcus aureus .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume